molecular formula C10H18N2O3 B8110903 (2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide

(2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide

Cat. No.: B8110903
M. Wt: 214.26 g/mol
InChI Key: WTLKTYFAHGAZDR-HLTSFMKQSA-N
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Description

(2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide is a complex organic compound with a unique structure that includes a hexahydro-furo-pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydro-furo-pyrrole ring system and the introduction of the methoxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3AR,6AR)-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide: A structurally similar compound with different substituents.

    N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide: Lacks the stereochemistry specified in (2S,3aR,6aR).

Uniqueness

(2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. This stereochemistry may result in different binding affinities and activities compared to similar compounds.

Properties

IUPAC Name

(2S,3aR,6aR)-N-(2-methoxyethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-14-5-4-12-10(13)9-6-7-8(15-9)2-3-11-7/h7-9,11H,2-6H2,1H3,(H,12,13)/t7-,8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLKTYFAHGAZDR-HLTSFMKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CC2C(O1)CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)[C@@H]1C[C@@H]2[C@H](O1)CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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